molecular formula C18H25ClN2O2 B2558542 (E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride CAS No. 1396891-72-7

(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Cat. No. B2558542
CAS RN: 1396891-72-7
M. Wt: 336.86
InChI Key: WARHBDYERWNNGP-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Design and Synthesis : A similar compound, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized and evaluated for antidepressant and antianxiety activities. This study highlights the process of synthesizing piperazine derivatives and their potential application in pharmacology (Kumar et al., 2017).

  • Characterization and Salts Formation : Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, designed as potential dual antihypertensive agents, provides insights into the characterization of piperazine derivatives and their transformation into hydrochloride salts (Marvanová et al., 2016).

Bioactivity and Pharmacological Evaluation

  • HIV-1 Reverse Transcriptase Inhibition : Bis(heteroaryl)piperazines, including piperazine hydrochloride derivatives, were evaluated for their potential in inhibiting HIV-1 reverse transcriptase, showcasing the therapeutic applications of these compounds in antiviral treatments (Romero et al., 1994).

  • Antibacterial and Antifungal Activities : Amide derivatives of quinolone with piperazine groups, similar in structure to the target compound, demonstrated notable antibacterial and antifungal properties, underscoring the utility of these compounds in antimicrobial therapies (Patel et al., 2007).

  • Antidepressant Metabolism Studies : The study of the metabolic pathways of Lu AA21004, a piperazine-based antidepressant, reveals the importance of understanding how similar compounds are metabolized in the body, which is crucial for their effective application in treatments (Hvenegaard et al., 2012).

  • Anti-Bone Cancer Activity : A heterocyclic compound with a piperazine group demonstrated significant anti-bone cancer activity and was further studied through molecular docking investigations. This indicates the potential of such compounds in cancer therapy (Lv et al., 2019).

  • Anticonvulsant and Antimicrobial Activities : Piperazine derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities, showing the versatility of piperazine compounds in various therapeutic areas (Aytemir et al., 2004).

properties

IUPAC Name

(E)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c21-17(16-7-8-16)14-19-10-12-20(13-11-19)18(22)9-6-15-4-2-1-3-5-15;/h1-6,9,16-17,21H,7-8,10-14H2;1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARHBDYERWNNGP-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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